

Spectroscopic Profile of 1,2-bis(3-methoxyphenyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-bis(3-methoxyphenyl)benzene

Cat. No.: B8550880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-bis(3-methoxyphenyl)benzene**, a key aromatic intermediate in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **1,2-bis(3-methoxyphenyl)benzene** is $C_{20}H_{18}O_2$ with a molecular weight of 290.36 g/mol. The spectroscopic data presented below has been compiled from verified literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of **1,2-bis(3-methoxyphenyl)benzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.40–7.46	m	-	4H	Aromatic Protons
7.16	t	8.0	2H	Aromatic Protons
6.78	ddd	8.0, 2.5, 1.0	2H	Aromatic Protons
6.70	ddd	7.5, 1.5, 1.0	2H	Aromatic Protons
6.65	dd	2.5, 1.5	2H	Aromatic Protons
3.59	s	-	6H	Methoxy Protons (-OCH ₃)

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of **1,2-bis(3-methoxyphenyl)benzene**

Chemical Shift (δ) ppm	Assignment
158.7	C-O (Aromatic)
142.4	Aromatic C
139.8	Aromatic C
130.2	Aromatic CH
129.0	Aromatic CH
127.7	Aromatic CH
121.7	Aromatic CH
115.0	Aromatic CH
112.4	Aromatic CH
54.8	Methoxy C (-OCH ₃)

Solvent: DMSO-d₆, Instrument Frequency: 126 MHz[1]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of **1,2-bis(3-methoxyphenyl)benzene**

Ion	Calculated m/z	Found m/z
[M] ⁺	290.1307	290.1303

Ionization Method: Time-of-Flight (TOF) Electron Ionization (EI⁺)[1]

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **1,2-bis(3-methoxyphenyl)benzene** is not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands for **1,2-bis(3-methoxyphenyl)benzene**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100-3000	C-H Stretch	Aromatic	Medium to Weak
2960-2850	C-H Stretch	-OCH ₃	Medium
1600-1585	C=C Stretch	Aromatic Ring	Medium to Strong
1500-1400	C=C Stretch	Aromatic Ring	Medium to Strong
1250-1200	Asymmetric C-O-C Stretch	Aryl Ether	Strong
1050-1000	Symmetric C-O-C Stretch	Aryl Ether	Medium
900-675	C-H Out-of-Plane Bend	Aromatic	Strong

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **1,2-bis(3-methoxyphenyl)benzene** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a 500 MHz (for ^1H) or 126 MHz (for ^{13}C) spectrometer. For the ^1H spectrum, standard acquisition parameters are used. For the ^{13}C spectrum, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Electron Ionization (EI) is a common method for this type of aromatic compound, where the sample is bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum, causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a Time-of-Flight (TOF) analyzer. The detector measures the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the ions.

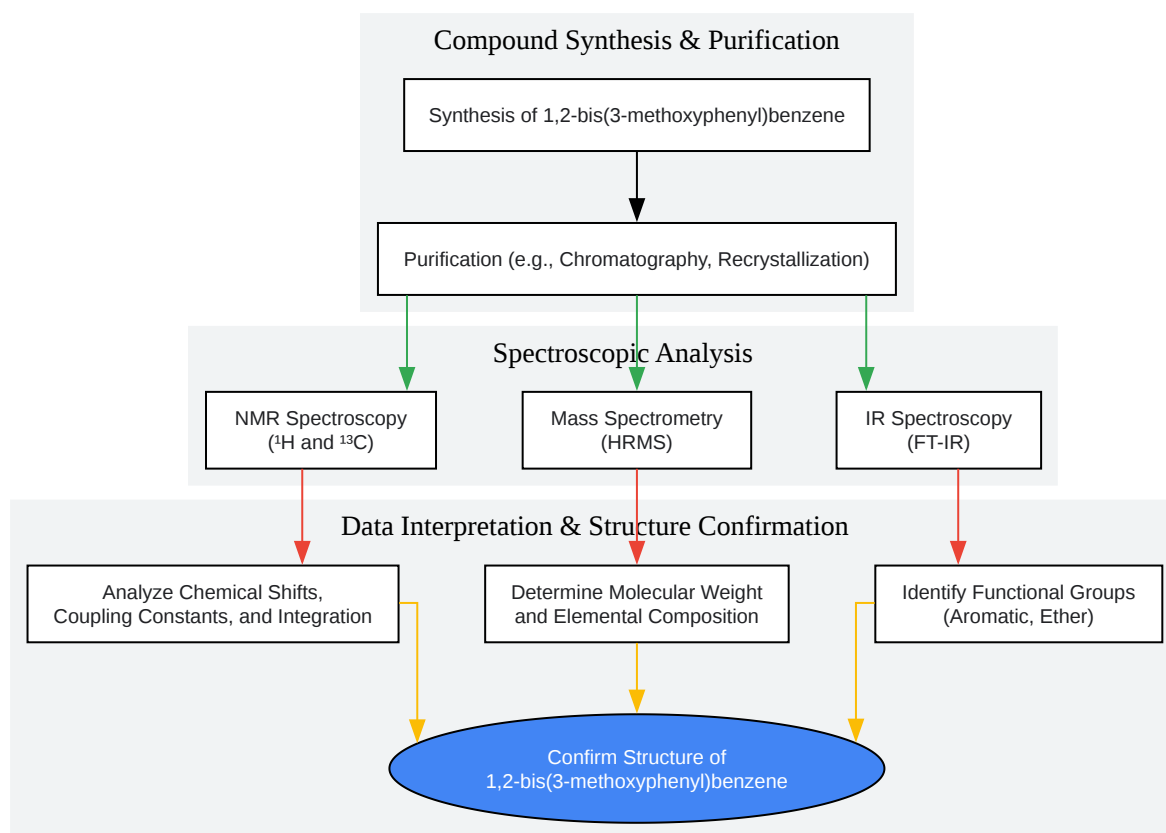
Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **1,2-bis(3-methoxyphenyl)benzene**, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm^{-1}). The instrument's detector measures the amount of light transmitted through or reflected by the sample at each wavenumber. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of **1,2-bis(3-methoxyphenyl)benzene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **1,2-bis(3-methoxyphenyl)benzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-methoxy-4-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-bis(3-methoxyphenyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8550880#1-2-bis-3-methoxyphenyl-benzene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

